Parecoxib

Descripción general

Descripción

El parecoxib es un profármaco soluble en agua e inyectable de valdecoxib, comercializado con el nombre de Dynastat en la Unión Europea . Es un inhibidor selectivo de la ciclooxigenasa-2 (COX-2), utilizado principalmente para el tratamiento a corto plazo del dolor perioperatorio . El this compound pertenece a la misma categoría que otros inhibidores de la COX-2 como el celecoxib y el rofecoxib .

Aplicaciones Científicas De Investigación

Química

En química, el parecoxib se estudia por su estructura y reactividad únicas. Sirve como compuesto modelo para el desarrollo de nuevos inhibidores de la COX-2 con perfiles de eficacia y seguridad mejorados .

Biología

Biológicamente, el this compound se utiliza para estudiar el papel de la COX-2 en la inflamación y el dolor. Ayuda a los investigadores a comprender los mecanismos moleculares subyacentes a la inhibición de la COX-2 y sus efectos sobre la síntesis de prostaglandinas .

Medicina

Médicamente, el this compound se utiliza para el tratamiento a corto plazo del dolor perioperatorio. Es particularmente útil en pacientes que no pueden tomar medicamentos orales. Los ensayos clínicos han demostrado su eficacia en la reducción del dolor postoperatorio y el consumo de opiáceos .

Industria

En la industria farmacéutica, el this compound se utiliza como compuesto de referencia para el desarrollo de nuevos analgésicos. Su forma inyectable lo convierte en una herramienta valiosa para el manejo del dolor en entornos quirúrgicos .

Mecanismo De Acción

El parecoxib es un profármaco que se convierte rápidamente en valdecoxib en el cuerpo. El valdecoxib inhibe selectivamente la enzima COX-2, que es responsable de la producción de prostaglandinas proinflamatorias. Al inhibir la COX-2, el this compound reduce la inflamación y el dolor sin afectar la enzima COX-1, que protege el tracto gastrointestinal .

Análisis Bioquímico

Biochemical Properties

It acts as an inhibitor of this enzyme . The interaction between Parecoxib and COX-2 plays a crucial role in its function as a pain reliever .

Cellular Effects

This compound has been observed to cause a significant decrease in cellular growth . In a study on primary cultures of keloid fibroblasts, treatment with this compound caused a significant decrease in cellular growth from 24 hours onwards . Moreover, at 72 hours, this compound significantly reduced cellular vitality .

Molecular Mechanism

This compound is a prodrug of valdecoxib, which is a selective COX-2 inhibitor . Cyclooxygenase is responsible for the generation of prostaglandins . By inhibiting COX-2, this compound reduces the biosynthesis of prostaglandins, thereby relieving pain and inflammation .

Temporal Effects in Laboratory Settings

There is no evidence to limit the duration of usage for this compound in the palliative setting . Evidence of this compound use in a non-palliative setting has been based on short-term usage in the acute setting (less than 7 days) .

Metabolic Pathways

This compound is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid . This metabolic process occurs in the liver .

Transport and Distribution

As this compound is a water-soluble and injectable prodrug , it can be administered intravenously or intramuscularly . This allows for rapid distribution throughout the body.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del parecoxib sódico implica varios pasos. Inicialmente, se utiliza 3,4-difenil-5-metilisoxazol como materia prima. Este compuesto se somete a reacciones de sulfonación y aminólisis para sintetizar valdecoxib. Posteriormente, el producto objetivo, el this compound sódico, se prepara mediante propionilación y salificación .

Métodos de producción industrial

En un entorno industrial, el this compound sódico se sintetiza agregando 5-metil-3,4-fenilbenceno isoxazol a un matraz de reacción con diclorometano. La mezcla se enfría a -5 °C y se agrega ácido clorosulfónico gota a gota manteniendo la temperatura por debajo de 5 °C. La mezcla de reacción se calienta entonces a 35 °C y se deja reaccionar durante 10 horas. La reacción se monitoriza mediante cromatografía en capa fina (TLC) y el producto se aísla por filtración y recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

El parecoxib se somete a diversas reacciones químicas, incluyendo:

Oxidación: El this compound puede oxidarse para formar valdecoxib.

Reducción: Las reacciones de reducción son menos comunes para el this compound debido a su estructura estable.

Sustitución: El this compound puede sufrir reacciones de sustitución, particularmente involucrando sus grupos sulfonilo e isoxazol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Sustitución: Reactivos como los halógenos y los nucleófilos se utilizan en condiciones controladas para lograr reacciones de sustitución.

Productos principales

El producto principal formado por la oxidación del this compound es el valdecoxib. Las reacciones de sustitución pueden producir varios derivados dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

Compuestos similares

Celecoxib: Otro inhibidor de la COX-2 utilizado para el dolor y la inflamación.

Rofecoxib: Un inhibidor de la COX-2 que fue retirado del mercado debido a riesgos cardiovasculares.

Etoricoxib: Un inhibidor de la COX-2 con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Lumaricoxib: Un inhibidor altamente selectivo de la COX-2 utilizado para el manejo del dolor.

Singularidad

La singularidad del parecoxib radica en su forma inyectable, lo que lo hace adecuado para el manejo del dolor perioperatorio cuando la administración oral no es viable. Su rápida conversión a valdecoxib asegura un rápido inicio de la acción, proporcionando un alivio eficaz del dolor en entornos quirúrgicos .

Actividad Biológica

Parecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor primarily used for managing postoperative pain. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications based on recent research findings.

COX-2 Inhibition : this compound selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain. By reducing the levels of these inflammatory mediators, this compound effectively alleviates pain and inflammation without significantly affecting COX-1, which is involved in protecting the gastric mucosa.

Antioxidant Effects : Recent studies have demonstrated that this compound exhibits antioxidant properties. For example, in a model of ischemia-reperfusion injury, this compound sodium increased total antioxidant capacity (TAC) and restored superoxide dismutase (SOD) activity in small intestinal tissues, suggesting a protective effect against oxidative stress .

Postoperative Pain Management

This compound has been extensively studied for its efficacy in postoperative pain management. A randomized controlled trial involving 116 patients showed that this compound significantly improved postoperative pain scores compared to placebo, with a notable reduction in the need for rescue analgesics . The following table summarizes key findings from clinical studies:

Comparison with Other Analgesics

In a comparative analysis of ketorolac and this compound, this compound demonstrated superior analgesic benefits during the early postoperative period, particularly for swallowing pain after uvulopalatopharyngoplasty (UPPP) procedures . This suggests that this compound may be a preferable option for managing specific types of postoperative pain.

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

- Colorectal Cancer Metastasis : A study found that this compound synergistically inhibited epithelial-mesenchymal transition (EMT) in colorectal cancer cells when combined with 5-fluorouracil (5-FU). This combination not only reduced cell viability but also inhibited migration and invasion by downregulating matrix metalloproteinase activity and affecting key signaling pathways such as PI3K/Akt/NF-κB .

- Management of Radiation-Induced Mucositis : this compound has been studied for its efficacy in managing severe radiation therapy-induced mucositis and dermatitis. In a preliminary study, it was shown to be effective in reducing pain associated with these conditions, indicating its potential beyond surgical pain management .

- Ischemia-Reperfusion Injury : In models of ischemia-reperfusion injury, this compound was shown to reduce levels of inflammatory cytokines (IL-1β, IL-8) and enhance anti-inflammatory cytokine levels (IL-10), demonstrating its role in modulating inflammatory responses .

Propiedades

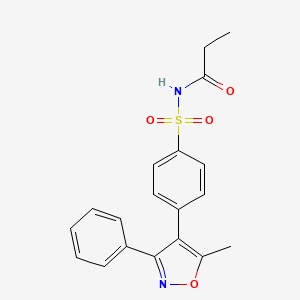

IUPAC Name |

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRHLKRLEZJVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044229 | |

| Record name | Parecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198470-84-7 | |

| Record name | Parecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198470-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.230.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TUW81Y3CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.